Defluoro dolutegravir
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Overview
Description
Defluoro dolutegravir is a derivative of dolutegravir, an antiviral agent used in the treatment of HIV-1 infections. Dolutegravir belongs to the class of HIV integrase strand transfer inhibitors, which prevent the integration of viral DNA into the host genome, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of defluoro dolutegravir involves multiple steps, starting from a benzyl-protected pyran. The process includes constructing a pyridone ring, followed by cyclization using 3-®-amino-1-butanol, and several chemical transformations . High-speed homogenization and probe sonication techniques are also employed in the preparation of dolutegravir nanosuspensions .
Industrial Production Methods: Industrial production of this compound can be optimized using continuous flow chemistry, which significantly reduces reaction time and improves yield. This method involves telescoping multiple steps and using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: Defluoro dolutegravir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include fluorinated benzylamine, 3-®-amino-1-butanol, and various catalysts. The reaction conditions often involve high temperatures and specific pH levels to ensure optimal yield .
Major Products Formed: The major products formed from these reactions include intermediates such as pyridone and the final product, this compound. These intermediates are crucial for the stepwise synthesis of the compound .
Scientific Research Applications
Defluoro dolutegravir has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is studied for its antiviral properties and potential use in HIV treatment . The compound’s enhanced solubility and bioavailability make it a promising candidate for further pharmaceutical research .
Mechanism of Action
Defluoro dolutegravir exerts its effects by inhibiting the HIV-1 integrase enzyme. It binds to the active site of the enzyme, blocking the strand transfer step of retroviral DNA integration into the host cell. This inhibition prevents the replication of the virus and reduces viral load in patients .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to defluoro dolutegravir include other HIV integrase inhibitors such as raltegravir, elvitegravir, bictegravir, and cabotegravir .
Uniqueness: this compound is unique due to its structural modifications, which enhance its solubility and bioavailability compared to other integrase inhibitors. Its continuous flow synthesis method also offers advantages in terms of reaction time and yield .
Properties
CAS No. |
1863916-88-4 |
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Molecular Formula |
C20H20FN3O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(3S,7R)-N-[(4-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
InChI |
InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-14(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-2-4-13(21)5-3-12/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1 |
InChI Key |
WINWILCOHJPYNO-ABAIWWIYSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Canonical SMILES |
CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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